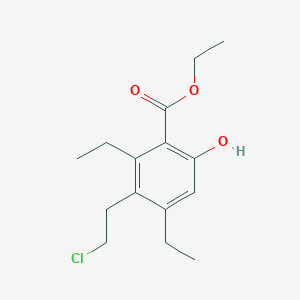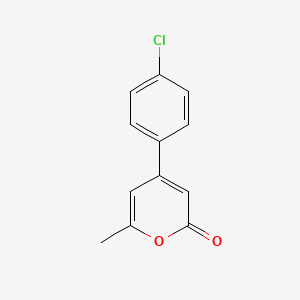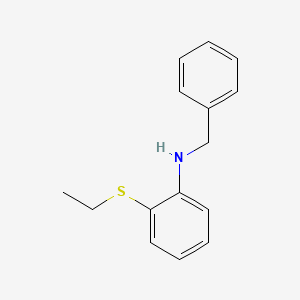
N-Benzyl-2-(ethylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-(ethylsulfanyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This compound is of interest due to its unique structural features, which include a benzyl group and an ethylsulfanyl group attached to the aniline core. These structural elements impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(ethylsulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperatures and/or high pressures to ensure high yields. Another method involves the reduction of nitroarenes, which can be catalyzed by palladium or other transition metals .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(ethylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted anilines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Benzyl-2-(ethylsulfanyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(ethylsulfanyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The ethylsulfanyl group can participate in redox reactions, while the benzyl group can enhance the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
N-Benzylaniline: Similar in structure but lacks the ethylsulfanyl group, which imparts different chemical properties.
2-Ethylsulfanylaniline: Lacks the benzyl group, resulting in different reactivity and applications.
N-Methyl-2-(ethylsulfanyl)aniline: Similar but with a methyl group instead of a benzyl group, affecting its chemical behavior.
Uniqueness
N-Benzyl-2-(ethylsulfanyl)aniline is unique due to the presence of both the benzyl and ethylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
827026-25-5 |
|---|---|
Molecular Formula |
C15H17NS |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
N-benzyl-2-ethylsulfanylaniline |
InChI |
InChI=1S/C15H17NS/c1-2-17-15-11-7-6-10-14(15)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |
InChI Key |
QNWRIFVOAYUDGN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14222274.png)

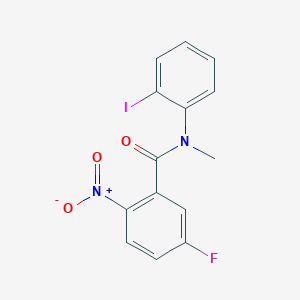

![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
![S-[4-(4-phenylphenyl)phenyl] ethanethioate](/img/structure/B14222315.png)
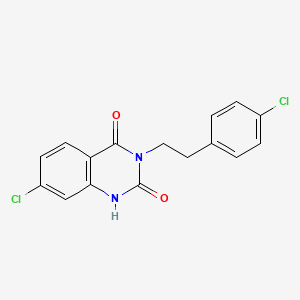
![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
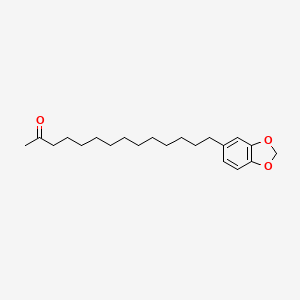
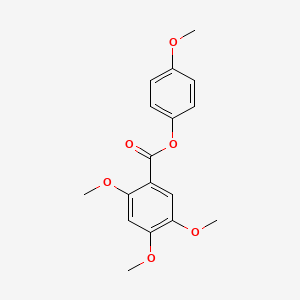
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
